molecular formula C18H21ClN4O2S B14986390 N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide

N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide

Cat. No.: B14986390
M. Wt: 392.9 g/mol
InChI Key: FDSWRCKNBGVOEV-UHFFFAOYSA-N
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Description

N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyrrolidinone moiety, and a chlorinated phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone ring is introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Attachment of the Chlorinated Phenyl Group: The chlorinated phenyl group is incorporated via a nucleophilic substitution reaction using a chlorinated benzene derivative.

    Final Coupling Step: The final step involves coupling the synthesized intermediates to form the target compound under controlled conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring or the carbonyl group in the pyrrolidinone moiety, resulting in reduced analogs.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Oxo derivatives of the pyrrolidinone moiety.

    Reduction Products: Reduced forms of the thiadiazole ring or pyrrolidinone moiety.

    Substitution Products: Various substituted derivatives of the chlorinated phenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide is not fully elucidated but is believed to involve interactions with specific molecular targets:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison:

    Uniqueness: The presence of the chlorinated phenyl group and the specific arrangement of functional groups in N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide imparts unique chemical and biological properties compared to other thiadiazole derivatives.

    Properties: Differences in solubility, reactivity, and biological activity can be observed when compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H21ClN4O2S

Molecular Weight

392.9 g/mol

IUPAC Name

N-[5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]pentanamide

InChI

InChI=1S/C18H21ClN4O2S/c1-3-4-5-15(24)20-18-22-21-17(26-18)12-8-16(25)23(10-12)13-7-6-11(2)14(19)9-13/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,20,22,24)

InChI Key

FDSWRCKNBGVOEV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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